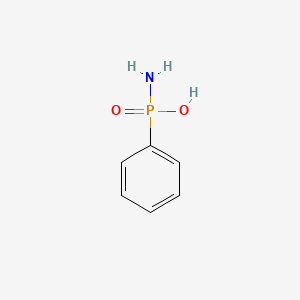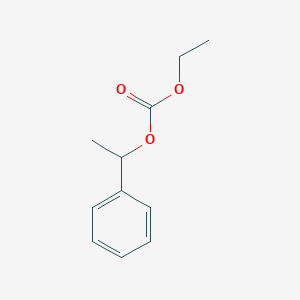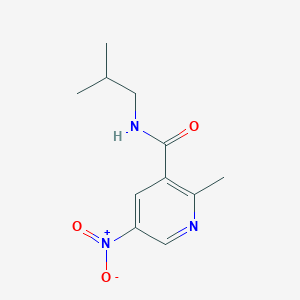
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one is a complex organic compound known for its unique structural properties and diverse applications in various fields of science and industry. This compound is characterized by a piperidinone ring substituted with tetramethyl groups and a phenylpropyl ketone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with a phenylpropyl ketone derivative under specific conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction typically produces alcohols .
Scientific Research Applications
2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable radical used as a catalyst and chemical oxidant.
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPOL): Known for its antioxidant properties and use in biochemical research.
2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various derivatives.
Uniqueness
What sets 2,2,6,6-Tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one apart from these similar compounds is its unique structural combination of a piperidinone ring with a phenylpropyl ketone side chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60709-16-2 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-3-(3-oxo-3-phenylpropyl)piperidin-4-one |
InChI |
InChI=1S/C18H25NO2/c1-17(2)12-16(21)14(18(3,4)19-17)10-11-15(20)13-8-6-5-7-9-13/h5-9,14,19H,10-12H2,1-4H3 |
InChI Key |
MZDWKTUOMIQWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(N1)(C)C)CCC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[2-(2-Phenyl-1,3-dioxolan-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14610506.png)


![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)

![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)


![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

